2-Methyl-3-phenyl-7-(4-phenylpiperazin-1-yl)-5-propylpyrazolo[1,5-a]pyrimidine
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Description
2-Methyl-3-phenyl-7-(4-phenylpiperazin-1-yl)-5-propylpyrazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C26H29N5 and its molecular weight is 411.553. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 2-Methyl-3-phenyl-7-(4-phenylpiperazin-1-yl)-5-propylpyrazolo[1,5-a]pyrimidine is acetylcholinesterase . Acetylcholinesterase is an enzyme that is responsible for breaking down the neurotransmitter acetylcholine in the brain . This compound acts as an inhibitor of this enzyme .
Mode of Action
This compound interacts with acetylcholinesterase by binding to its active site, thereby inhibiting the enzyme’s activity . This results in an increase in the concentration of acetylcholine in the brain . The compound is a mixed-type inhibitor, exhibiting both competitive and non-competitive inhibition .
Biochemical Pathways
By inhibiting acetylcholinesterase, this compound affects the cholinergic neurotransmission pathway . This pathway plays a crucial role in learning and memory . The increase in acetylcholine levels enhances cognitive functions .
Pharmacokinetics
The compound’s ability to inhibit acetylcholinesterase suggests that it may have good bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action include an increase in acetylcholine levels in the brain, which can enhance cognitive functions . This makes it a potential therapeutic agent for conditions characterized by cognitive decline, such as Alzheimer’s disease .
Properties
IUPAC Name |
2-methyl-3-phenyl-7-(4-phenylpiperazin-1-yl)-5-propylpyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N5/c1-3-10-22-19-24(30-17-15-29(16-18-30)23-13-8-5-9-14-23)31-26(27-22)25(20(2)28-31)21-11-6-4-7-12-21/h4-9,11-14,19H,3,10,15-18H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKOAAKFVAWAAAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)C4=CC=CC=C4)C)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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